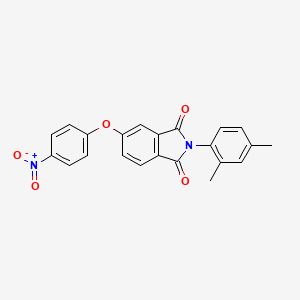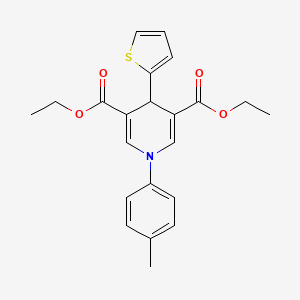
3-chloro-1-(2-chlorophenyl)-4-(dibenzylamino)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Reactants: Chlorinated pyrrole, dibenzylamine.
- Conditions: Often performed in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques like recrystallization or chromatography.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(2-chlorophenyl)-4-(dibenzylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions One common method starts with the preparation of the pyrrole ring through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine
-
Paal-Knorr Synthesis
- Reactants: 1,4-dicarbonyl compound, ammonia or primary amine.
- Conditions: Typically conducted in an inert atmosphere with a solvent like ethanol or acetic acid.
-
Chlorination
- Reactants: Pyrrole derivative, chlorine gas or N-chlorosuccinimide (NCS).
- Conditions: Carried out at low temperatures to control the reaction and prevent over-chlorination.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction
- Reduction can occur at the carbonyl groups, converting them into alcohols.
- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
-
Substitution
- The chloro groups can be substituted by nucleophiles such as amines or thiols.
- Common reagents: Ammonia (NH₃), thiourea.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Alcohol derivatives of the pyrrole ring.
Substitution: Amino or thiol-substituted pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 3-chloro-1-(2-chlorophenyl)-4-(dibenzylamino)-1H-pyrrole-2,5-dione exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways involved can vary but often include binding to active sites or allosteric sites, leading to inhibition or activation of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione: Lacks the dibenzylamino group, which may affect its reactivity and applications.
4-(dibenzylamino)-1H-pyrrole-2,5-dione: Lacks the chloro substituents, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of both chloro and dibenzylamino groups in 3-chloro-1-(2-chlorophenyl)-4-(dibenzylamino)-1H-pyrrole-2,5-dione makes it unique, providing a distinct set of chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C24H18Cl2N2O2 |
|---|---|
Poids moléculaire |
437.3 g/mol |
Nom IUPAC |
3-chloro-1-(2-chlorophenyl)-4-(dibenzylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C24H18Cl2N2O2/c25-19-13-7-8-14-20(19)28-23(29)21(26)22(24(28)30)27(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Clé InChI |
QOMBELISIRSBLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C(=O)N(C3=O)C4=CC=CC=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653316.png)
![3-amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11653319.png)
![3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11653323.png)
![5-(3-chloro-2-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11653326.png)

![4-[6-Amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/structure/B11653345.png)
![(2E)-2-(benzenesulfonyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11653357.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11653358.png)
![N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B11653360.png)
![N-{3-[(1E)-1-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B11653362.png)
![Ethyl 6-ethyl-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11653375.png)
![2-methyl-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11653386.png)
![Methyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate](/img/structure/B11653390.png)
